N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and benzothiophene moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of 2-aminobenzothiophene followed by chlorination and subsequent carboxamidation. The reaction conditions often require the use of catalysts such as palladium complexes and specific reagents like bromine and thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiophene derivatives .
Scientific Research Applications
N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives such as:
- N-(2-bromophenyl)-2-chloronicotinamide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide .
Uniqueness
N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is unique due to its specific combination of bromine, chlorine, and benzothiophene moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
332157-29-6 |
---|---|
Molecular Formula |
C15H8BrCl2NOS |
Molecular Weight |
401.1g/mol |
IUPAC Name |
N-(2-bromophenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8BrCl2NOS/c16-10-3-1-2-4-11(10)19-15(20)14-13(18)9-6-5-8(17)7-12(9)21-14/h1-7H,(H,19,20) |
InChI Key |
QKVLLUJKXQSFAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.